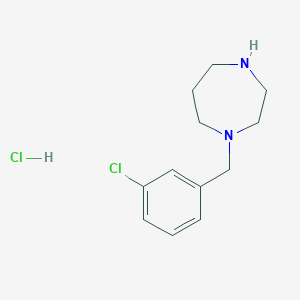

1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWUFLIIDIEABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 1-(3-Chlorobenzyl)-1,4-diazepane HCl

This guide provides an in-depth technical analysis of 1-(3-Chlorobenzyl)-1,4-diazepane Hydrochloride , a critical intermediate in the synthesis of neuroactive pharmaceuticals and kinase inhibitors.[1]

Compound Class: Heterocyclic Amine / Privileged Scaffold CAS Registry Number: 1353978-99-0 (HCl salt) Document Type: Technical Whitepaper & Synthesis Guide[1]

Executive Summary

1-(3-Chlorobenzyl)-1,4-diazepane HCl represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring offers unique conformational flexibility, allowing it to adopt twisted-chair or twisted-boat conformations that can access binding pockets unavailable to more rigid scaffolds.[1] This compound is primarily utilized as a building block for Histamine H3 antagonists , Dopamine D2/D3 agonists , and multi-target kinase inhibitors .

Chemical Structure & Properties[1][2][3][4][5][6][7]

Nomenclature and Identification

-

IUPAC Name: 1-[(3-chlorophenyl)methyl]-1,4-diazepane hydrochloride[1]

-

Common Name: 1-(3-Chlorobenzyl)homopiperazine HCl[1]

-

Molecular Formula:

[1] -

Molecular Weight: 261.19 g/mol (Salt); 224.73 g/mol (Free Base)[1]

Physicochemical Data Table

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature common in HCl salts.[1][2] |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Et2O).[1] |

| pKa (Calc.) | N4 (Secondary): ~10.5 | N1 (Tertiary): ~7.8 | N4 is the primary protonation site for mono-HCl formation.[1] |

| H-Bond Donors | 2 (NH cation, HCl) | Critical for receptor interaction.[1] |

| H-Bond Acceptors | 2 (Nitrogen lone pairs) | Modulated by pH.[1] |

| LogP (Free Base) | ~2.1 | Lipophilic enough for CNS penetration but requires salt for bioavailability.[1] |

Structural Pharmacophore Map

The diazepane ring serves as a linker that positions the lipophilic chlorobenzyl group at a specific distance from the basic secondary amine. This distance is often critical for GPCR binding (e.g., the aspartate residue in aminergic receptors).[1]

[1]

Synthetic Methodology

Synthesis Strategy: Direct Alkylation (Nucleophilic Substitution)

The most robust route for laboratory-scale synthesis involves the direct alkylation of homopiperazine (1,4-diazepane) with 3-chlorobenzyl chloride.[1]

Critical Challenge: Preventing bis-alkylation (formation of the 1,4-dibenzyl byproduct).[1] Solution: Use a large excess of homopiperazine (3-5 equivalents) to statistically favor mono-alkylation.[1]

Step-by-Step Protocol

-

Reagents:

-

Preparation: Dissolve homopiperazine (5.0 eq) and

(1.5 eq) in dry ACN under an inert atmosphere ( -

Addition: Cool the solution to 0°C. Add 3-chlorobenzyl chloride (1.0 eq) dropwise over 30 minutes to suppress localized high concentrations.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]

-

Workup (Purification):

-

Salt Formation: Dry the organic layer (

), filter, and cool to 0°C. Add 4M HCl in Dioxane dropwise until pH < 3. -

Isolation: The HCl salt precipitates.[1] Filter, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

9.4–9.8 ppm: Broad singlets (2H), corresponding to the

- 7.3–7.5 ppm: Multiplet (4H), aromatic protons of the 3-chlorophenyl ring.[1]

-

3.8–4.2 ppm: Singlet (2H), benzylic methylene (

- 3.0–3.6 ppm: Multiplets (8H), diazepane ring protons.[1] Note: Broadening may occur due to ring conformational exchange.[1]

- 2.0–2.2 ppm: Multiplet (2H), the C6 methylene (the "bridge" carbon in the 7-membered ring).[1]

-

9.4–9.8 ppm: Broad singlets (2H), corresponding to the

-

Mass Spectrometry (ESI+):

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Handling: Use a fume hood.[1] The free base can be volatile and odorous; the HCl salt is a fine powder that poses an inhalation risk.[1]

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

References

-

BLD Pharm. (2025).[1] Product Datasheet: 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride (CAS 1353978-99-0).[1][4] Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1-(3-Chlorobenzyl)homopiperazine.[1] National Library of Medicine.[1] Retrieved from

-

Teimoori, S., et al. (2011).[1][5] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2, 507-514.[1][5] (Demonstrates reactivity of the homopiperazine scaffold). Retrieved from [1]

-

Google Patents. (2013).[1] CN103360330A - Synthetic method for homopiperazine.[1] (Details the cyclization and deprotection protocols for the diazepane core). Retrieved from

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. prepchem.com [prepchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 1353978-99-0|1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride|BLDpharm [bldpharm.com]

- 5. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its conformational flexibility and ability to present substituents in diverse three-dimensional arrangements allow it to mimic peptide linkages and interact with a wide array of biological targets.[1][2] This unique characteristic has propelled the development of 1,4-diazepane derivatives beyond their initial success as Central Nervous System (CNS) agents to a broad spectrum of therapeutic areas. This guide provides an in-depth analysis of the biological activity profile of the 1,4-diazepane scaffold, focusing on its applications in oncology, neurodegenerative disease, and infectious diseases. We will explore the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underscore the therapeutic potential of this versatile core.

Introduction: The Rise of a Privileged Scaffold

Initially recognized for its role in the development of CNS-active drugs like benzodiazepines, the 1,4-diazepane scaffold has proven to be a remarkably versatile template for drug design.[2][3] Its seven-membered ring can adopt various low-energy conformations, enabling derivatives to bind with high affinity to a multitude of protein targets, including kinases, proteases, and receptors. This inherent structural plasticity is a key reason for its "privileged" status, allowing medicinal chemists to explore vast chemical space and optimize for potency, selectivity, and pharmacokinetic properties.[4] The interest in this scaffold has expanded significantly, with numerous reports highlighting its potential in developing novel anticancer, antiviral, anticoagulant, and neuroprotective agents.[5][6][7]

Key Biological Activities and Therapeutic Targets

The broad utility of the 1,4-diazepane core is best illustrated by its diverse biological activities. Researchers have successfully functionalized the scaffold to target a range of diseases, with notable successes in oncology and neuroscience.

Anticancer Activity

The unique ability of the 1,4-diazepane structure to mimic peptide bonds has made it a compelling starting point for anticancer drug discovery.[8] Derivatives have been shown to exert their effects through several mechanisms, including the inhibition of protein synthesis, disruption of tubulin polymerization, and modulation of key signaling pathways.

Mechanism of Action: A significant breakthrough identified a 1,4-benzodiazepine-2,5-dione derivative as a potent inhibitor of protein synthesis in cancer cells.[9] This compound induced cell cycle arrest and apoptosis, demonstrating significant tumor growth inhibition in a non-small-cell lung cancer xenograft mouse model with no observable toxicity.[9] Other derivatives have been designed as tubulin modulators, interfering with microtubule dynamics, a clinically validated anticancer strategy.[10] Furthermore, by acting as selective inhibitors of cyclin-dependent kinase 9 (CDK9), 1,4-diazepane analogs can trigger the rapid deletion of anti-apoptotic proteins like Mcl-1, leading to cancer cell death.[11]

Selected Anticancer 1,4-Diazepane Derivatives and In Vitro Activity:

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Thieno[1][12]diazepines | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL | Not specified |

| Benzo[b]furo[3,4-e][1][12]diazepin-1-ones | MCF-7, PC3, A2780 | Comparable to Podophyllotoxin | Apoptosis Induction |

| 1,4-Benzodiazepine-2,5-dione | 60-cell line panel (NCI) | Avg. GI50 = 0.24 | Protein Synthesis Inhibition |

Data synthesized from multiple sources, including references[8][9][10][12].

Central Nervous System (CNS) and Neurodegenerative Disorders

The historical success of benzodiazepines cemented the role of the 1,4-diazepane scaffold in CNS research.[3] Modern efforts have expanded this focus to address complex neurodegenerative diseases like Alzheimer's.

Mechanism of Action: Recent studies have explored 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a primary pathological event in Alzheimer's disease.[7] A library of these compounds demonstrated moderate to good inhibition of Aβ42 aggregation (32–52%) and even greater inhibition of Aβ40 aggregation (53–77%).[7] Lead compounds from this research showed significant neuroprotective effects, rescuing neuronal cells from Aβ42-induced cytotoxicity.[7] Additionally, derivatives targeting sigma receptors (σR), which are implicated in neuroprotection and schizophrenia, have been developed. These ligands exhibit high affinity and potent antioxidant activity, suggesting a dual therapeutic benefit.[13][14]

Antiviral and Other Therapeutic Activities

The structural versatility of the 1,4-diazepane core has also been exploited in the development of agents against infectious diseases and thrombosis.

-

Antiviral Activity: Fused imidazo[4,5-e][1][5]diazepine ring systems have shown promising activity against measles virus and respiratory syncytial virus (RSV).[15] The mechanism often involves the inhibition of viral replication processes.[15]

-

Anticoagulant Activity: A novel series of 1,4-diazepane derivatives were designed as potent and selective inhibitors of Factor Xa (fXa), a critical serine protease in the blood coagulation cascade.[6] The lead compound exhibited effective antithrombotic activity without significantly prolonging bleeding time, a crucial safety parameter.[6]

-

Anti-inflammatory Activity: 1,4-diazepane-2-ones have been identified as high-affinity antagonists of the LFA-1/ICAM-1 interaction, a key process in leukocyte adhesion and inflammation.[16]

-

Cannabinoid Receptor Agonism: Through high-throughput screening, 1,4-diazepane compounds were identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2), a target for inflammatory and neuropathic pain, with subsequent optimization improving their metabolic stability.[17]

Experimental Protocols & Methodologies

The translation of a chemical scaffold into a therapeutic candidate relies on robust and reproducible experimental workflows. Below are representative protocols for the synthesis and biological evaluation of 1,4-diazepane derivatives.

General Synthesis Workflow

A common and versatile method for constructing the 1,4-diazepane core involves a multi-step sequence starting from readily available materials. The following workflow illustrates the synthesis of N-substituted 1,4-diazepane derivatives.

Scientist's Rationale: This synthetic route is advantageous due to its modularity. The initial acylation and subsequent N-alkylation steps allow for the introduction of diverse chemical functionalities at both nitrogen atoms of the diazepane core, enabling extensive SAR studies. The use of TFA for deprotection is a standard, efficient method for removing the Boc group, while reductive amination is a reliable method for N-alkylation.

Caption: Workflow for synthesizing N-substituted 1,4-diazepanes.[14]

In Vitro Assay Protocol: Antiviral Cytopathicity Assay

This protocol is used to determine the ability of a compound to inhibit the virus-induced destruction of host cells.

Scientist's Rationale: This assay provides a robust and quantifiable measure of a compound's antiviral activity. The use of a cell monolayer allows for direct observation of the cytopathic effect (CPE). Including a known antiviral drug (e.g., Ribavirin for RSV, Rimantadine for Influenza) as a positive control is critical for validating the assay's performance and providing a benchmark for the test compounds' potency.[15][18]

Step-by-Step Methodology:

-

Cell Culture Preparation: Plate a suitable host cell line (e.g., HeLa cells for RSV) in 96-well microtiter plates to form a confluent monolayer.[15]

-

Compound Preparation: Prepare serial dilutions of the test 1,4-diazepane derivatives in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cell monolayers. Simultaneously add the virus suspension (at a predetermined multiplicity of infection) and the test compound dilutions to the wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-7 days).

-

Assessment of CPE: Microscopically examine the cell monolayers in each well. Score the degree of CPE relative to the virus and cell controls.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration required to reduce the virus-induced CPE by 50%.

Future Perspectives and Conclusion

The 1,4-diazepane scaffold continues to be a fertile ground for drug discovery. Its proven success across multiple therapeutic areas, particularly in oncology and CNS disorders, ensures its place in the medicinal chemist's toolkit.[19][20][21][22] Future research will likely focus on several key areas:

-

Enhancing Selectivity: As seen with CDK9 inhibitors, fine-tuning the substituents on the diazepane ring can dramatically improve selectivity for a specific target over related proteins, which is crucial for minimizing off-target side effects.[11]

-

Multi-Target Ligands: The scaffold's flexibility could be harnessed to design single molecules that interact with multiple targets relevant to a complex disease (e.g., Aβ aggregation and oxidative stress in Alzheimer's).[7][13]

-

Improving Drug-like Properties: Continued efforts will be needed to optimize the pharmacokinetic profiles (absorption, distribution, metabolism, excretion) of 1,4-diazepane derivatives to ensure they can reach their intended targets in the body at therapeutic concentrations.[17]

References

-

Gill, R. K., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[1][12]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. [Link]

-

Rashid, M., Ashraf, A., ur Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

-

Request PDF | Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | The new research work deals with the synthesis of cyclohepta[b]thieno[2,3-e][1][12]diazepine derivatives through three synthetic pathways starting with... | [Link]

-

Rashid, M., Ashraf, A., ur Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 16(5), 709–729. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ovid. [Link]

-

Morie, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & medicinal chemistry, 12(9), 2179–2191. [Link]

-

Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. [Link]

-

Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). Journal of Medicinal Chemistry. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). [Link]

-

Request PDF | Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review | The development of new synthetic scaffolds is of uttermost importance for identifying new lead structures during the drug discovery process. Seven-membered... | [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). DSpace Cris Angular. [Link]

-

Request PDF | 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance | Background 1,4-Diazepines are two nitrogen containing seven membered heterocyclic compounds and associated with a wide range of biological activities. Due... | [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

van der Stelt, M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2011–2016. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Amata, E., et al. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS omega. [Link]

-

El-Sayed, N. S., et al. (n.d.). The Novel [4,5-e][1][5]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Molecules (Basel, Switzerland). [Link]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). -ORCA. [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][12]diazepines, and Their Cytotoxic Activity. (2020). Molecules. [Link]

-

Request PDF | Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines | Novel 1,4-benzodiazepine compounds were synthesized and evaluated for their ability to inhibit the proliferation of tumor cells. Some compounds revealed... | [Link]

-

Ghorbani-Vaghei, R., et al. (2018). Synthesis and biological evaluation of benzo[b]furo[3,4-e][1][12]diazepin-1-one derivatives as anti-cancer agents. European journal of medicinal chemistry, 155, 62–71. [Link]

-

Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & medicinal chemistry letters, 13(3), 499–502. [Link]

-

In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. (2024). Molecules (Basel, Switzerland). [Link]

Sources

- 1. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. chemisgroup.us [chemisgroup.us]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of benzo[b]furo[3,4-e][1,4]diazepin-1-one derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands [ricerca.unityfvg.it]

- 14. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

A Privileged Scaffold in Modern Drug Discovery: An In-depth Technical Guide to 1-(3-Chlorobenzyl)-1,4-diazepane

Executive Summary: The quest for novel therapeutics with enhanced efficacy and selectivity is a perpetual challenge in medicinal chemistry. "Privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — represent a cornerstone of efficient drug design. This whitepaper provides a detailed examination of the 1-(3-Chlorobenzyl)-1,4-diazepane core, a scaffold that has emerged as a critical component in the development of a diverse range of biologically active agents. We will explore its synthetic accessibility, delve into the structure-activity relationships that underscore its utility, and present case studies of its application in targeting key protein classes, particularly G-protein coupled receptors (GPCRs). This guide is intended for researchers and professionals in drug development, offering both a theoretical framework and practical, field-proven protocols.

Introduction: The Strategic Value of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its non-planar, flexible conformation allows it to present substituents in a variety of three-dimensional orientations, making it an ideal template for exploring the chemical space around a biological target. Unlike more rigid aromatic systems, the diazepane core can adopt multiple low-energy conformations, increasing the probability of achieving a complementary fit within a receptor's binding pocket.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anticoagulant, and neuroprotective effects.[1][3][4] This inherent biological promiscuity, combined with its synthetic tractability, establishes the 1,4-diazepane moiety as a "privileged structure" — a foundational building block for creating libraries of potential drug candidates.[5][6]

The 1-(3-Chlorobenzyl) Moiety: A Key to Enhanced Affinity and Selectivity

While the 1,4-diazepane core provides the foundational structure, the substitution at the N1 position is critical for dictating biological specificity and potency. The 1-(3-chlorobenzyl) group has proven to be a particularly advantageous substituent for several key reasons:

-

Electronic Effects: The chlorine atom at the meta-position of the benzyl ring acts as an electron-withdrawing group via induction. This modification can influence the basicity of the distal nitrogen atom (N4) in the diazepane ring, which is often a critical interaction point with biological targets (e.g., forming a salt bridge with an acidic residue like aspartate in GPCRs).

-

Steric and Hydrophobic Interactions: The benzyl group itself provides a scaffold for crucial hydrophobic or π-stacking interactions within the binding pocket. The specific placement of the chloro-substituent can optimize these interactions, often leading to a significant increase in binding affinity. For example, in dopamine D4 receptor antagonists, this region of the molecule is known to interact with a specific crevice in the receptor.[7]

-

Metabolic Stability: The presence of a halogen can block potential sites of metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of the drug candidate by increasing its half-life.

The strategic incorporation of the 3-chlorobenzyl group transforms the general 1,4-diazepane scaffold into a highly effective tool for targeting specific receptor subtypes, particularly within the dopamine receptor family.[8]

Synthesis and Functionalization Strategies

The synthetic accessibility of the 1-(3-Chlorobenzyl)-1,4-diazepane scaffold is a key advantage for its use in drug discovery. The most common and efficient method is through direct N-alkylation of the parent 1,4-diazepane ring.

General Synthetic Workflow

The synthesis typically involves a standard nucleophilic substitution reaction where one of the secondary amines of the 1,4-diazepane ring attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride.

Caption: General workflow for the synthesis of 1-(3-Chlorobenzyl)-1,4-diazepane.

Further functionalization typically occurs at the N4 position, allowing for the introduction of a wide array of chemical diversity. This secondary amine can be acylated, alkylated, or used in reductive amination protocols to build out the final molecule, enabling extensive Structure-Activity Relationship (SAR) studies.

Therapeutic Applications & Case Studies

The true power of the 1-(3-Chlorobenzyl)-1,4-diazepane scaffold is demonstrated by its successful application in the development of potent and selective ligands for various therapeutic targets.

Case Study 1: Dopamine D4 Receptor Antagonists for CNS Disorders

The dopamine D4 receptor, a D2-like GPCR, is a significant target for the treatment of neurological and psychiatric conditions, including schizophrenia and ADHD.[9] Several potent and selective D4 antagonists have been developed utilizing the 1-(3-Chlorobenzyl)-1,4-diazepane scaffold.

In these molecules, the scaffold serves as a central linker, positioning two key pharmacophoric elements:

-

The Basic Nitrogen (N4): This nitrogen is typically protonated at physiological pH and forms a crucial ionic bond with a conserved aspartate residue (Asp115 in DRD4) in the transmembrane domain 3 (TM3) of the receptor.

-

The Aromatic Moiety (3-Chlorobenzyl group): This group extends into a secondary binding pocket between transmembrane helices 2 and 3, a region that confers subtype selectivity.[7]

A notable example from the literature is the development of compounds like FAUC 350, where this core structure is fundamental to achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.[8]

Caption: Key pharmacophoric interactions of the scaffold with the Dopamine D4 receptor.

Quantitative Data: Receptor Binding Affinities

The following table summarizes representative binding affinity data (Ki, in nM) for compounds incorporating the 1-(3-Chlorobenzyl)-1,4-diazepane scaffold against dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound Class | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | D4 Selectivity (vs. D2) | Reference |

| Diazepane-based Antagonists | > 2600 | 340 | 0.5 | >5200-fold | [10] |

| Piperidine Analogues | > 1000 | > 1000 | ~1-10 | >100-fold | [11] |

Data is representative and compiled from various sources to illustrate the selectivity profile.

Case Study 2: Inhibitors of Amyloid-Beta Aggregation for Alzheimer's Disease

Recent research has explored the use of the flexible 1,4-diazepane scaffold to design small molecule inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[4] In this context, the diazepane core acts as a scaffold to position aromatic groups that can interfere with the β-sheet formation of Aβ plaques. Symmetrical derivatives, such as (1,4-diazepane-1,4-diyl)bis(phenylmethanone) compounds, have shown moderate to good inhibition of Aβ42 aggregation.[4] While not a direct application of the 1-(3-chlorobenzyl) derivative, this highlights the broader utility of the core diazepane structure in addressing neurodegenerative diseases.

Experimental Protocols

To ensure the practical applicability of this guide, we provide the following validated protocols.

Protocol 1: Synthesis of 1-(3-Chlorobenzyl)-1,4-diazepane Hydrochloride

-

Objective: To synthesize the title compound via N-alkylation.

-

Materials:

-

1,4-Diazepane (1.0 eq)

-

3-Chlorobenzyl chloride (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) solution in Et₂O (2M)

-

-

Methodology:

-

To a solution of 1,4-diazepane in anhydrous ACN, add anhydrous K₂CO₃.

-

Causality: K₂CO₃ is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. ACN is a suitable polar aprotic solvent.

-

-

Add 3-chlorobenzyl chloride dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60°C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

-

Purify the crude product via flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to yield the pure free base.

-

Dissolve the purified free base in a minimal amount of Et₂O and cool in an ice bath.

-

Add 2M HCl in Et₂O dropwise until precipitation is complete.

-

Self-Validation: The formation of a white precipitate indicates the successful formation of the hydrochloride salt, which is often more stable and easier to handle than the free base.

-

-

Filter the solid, wash with cold Et₂O, and dry under vacuum to yield 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride.[12]

-

Future Perspectives and Conclusion

The 1-(3-Chlorobenzyl)-1,4-diazepane scaffold continues to be a valuable asset in medicinal chemistry. Its proven success in generating selective GPCR ligands, particularly for challenging targets like the D4 receptor, validates its status as a privileged scaffold. Future research is likely to expand its application into other target classes. For instance, its flexible nature could be exploited in the design of allosteric modulators or inhibitors for protein-protein interactions. The combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological relevance ensures that this scaffold will remain a cornerstone of drug discovery campaigns for the foreseeable future.

References

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available from: [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

-

PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Available from: [Link]

-

Wikipedia. Dopamine receptor D4. Available from: [Link]

-

UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Available from: [Link]

-

TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available from: [Link]

-

eGPAT. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available from: [Link]

-

Scientific Research Publishing. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Available from: [Link]

-

eGPAT. Structural activity relationships of benzodiazepines. Available from: [Link]

-

Journal of Organic & Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

-

PubChemLite. 1-(3-chlorobenzoyl)-1,4-diazepane. Available from: [Link]

-

PubMed. 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Available from: [Link]

-

ResearchGate. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available from: [Link]

-

PubMed. 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Available from: [Link]

-

ACS Publications. Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. Available from: [Link]

-

eLife. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Available from: [Link]

-

MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available from: [Link]

-

PubMed. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Available from: [Link]

-

MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 5. jocpr.com [jocpr.com]

- 6. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 8. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 12. 1353978-99-0|1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride|BLDpharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(3-Chlorobenzyl)-1,4-diazepane HCl in Aqueous Solution

Prepared by: Gemini Senior Application Scientist Last Updated: February 22, 2026

Welcome to the technical support guide for 1-(3-Chlorobenzyl)-1,4-diazepane HCl. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reliability of your experiments.

While specific stability data for 1-(3-Chlorobenzyl)-1,4-diazepane HCl is not extensively published, its chemical structure, featuring a benzylamine moiety, a diazepane ring, and a chlorobenzyl group, allows for well-grounded predictions of its stability profile based on established chemical principles and data from analogous compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1-(3-Chlorobenzyl)-1,4-diazepane HCl.

Q1: What are the most likely degradation pathways for 1-(3-Chlorobenzyl)-1,4-diazepane HCl in an aqueous solution?

A1: Based on its structural components, the compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The benzyl-nitrogen bond can be susceptible to cleavage, particularly under acidic or basic conditions. This is a known pathway for related benzylamine compounds.[1][2][3] Acid-catalyzed hydrolysis is a common reaction for benzylamines, potentially yielding 3-chlorobenzaldehyde and 1,4-diazepane. Similarly, the diazepine ring, found in benzodiazepines, can also undergo hydrolytic cleavage, which is highly dependent on pH.[4][5][6]

-

Oxidation: The tertiary amine within the diazepane ring and the secondary benzylamine nitrogen are potential sites for oxidation. Exposure to atmospheric oxygen, metal ions, or oxidizing agents (like peroxides) can lead to the formation of N-oxides or other oxidative degradation products.[7][8]

-

Photodegradation: The presence of the chlorobenzyl aromatic ring makes the molecule a candidate for photolytic degradation. Aromatic halides can undergo dehalogenation or other complex reactions upon exposure to UV or visible light.[7] It is crucial to follow photostability testing guidelines, such as those outlined by the ICH.[9]

Q2: How does the pH of the aqueous solution impact the compound's stability?

A2: The pH is a critical factor governing the stability of 1-(3-Chlorobenzyl)-1,4-diazepane HCl. The molecule has two basic nitrogen atoms that will be protonated in acidic conditions. The compound is supplied as a hydrochloride (HCl) salt, indicating it is more stable and soluble in a protonated, acidic state.

-

Acidic Conditions (pH < 7): While the protonated form may be more soluble, strong acidic conditions, especially when combined with heat, can promote hydrolysis of the benzyl-nitrogen bond.[1][2][10]

-

Neutral to Alkaline Conditions (pH ≥ 7): In neutral or basic solutions, the free base form of the amine becomes more prevalent. This deprotonated form can be more susceptible to oxidation. Studies on analogous compounds like diazepam show that it is particularly labile under neutral and alkaline hydrolytic conditions.[5] Therefore, significant degradation should be anticipated at pH values above neutral.

Q3: What are the recommended practices for preparing and storing aqueous solutions to minimize degradation?

A3: To ensure the integrity of your solutions, follow these best practices:

-

Solvent Quality: Always use high-purity, degassed solvents such as HPLC-grade water to minimize oxidative stress.

-

pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to maintain the more stable protonated form, unless experimental conditions require otherwise. Avoid neutral or alkaline pH for long-term storage.

-

Temperature: Store stock solutions and experimental samples at reduced temperatures, such as 4°C for short-term use or -20°C to -80°C for long-term storage.[7][11]

-

Light Protection: Protect the solution from light at all times by using amber vials or by wrapping containers in aluminum foil.[7][9]

-

Inert Atmosphere: For maximum stability, especially if oxidation is suspected, consider purging the solvent with an inert gas like nitrogen or argon before preparation and storing the final solution under an inert atmosphere.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue: Unexpected peaks appear in my HPLC chromatogram after sample storage.

-

Symptom: You observe new peaks, typically eluting at different retention times than the parent compound, in your HPLC analysis of a solution that has been stored for a period. This is often accompanied by a decrease in the area of the parent peak.

-

Possible Cause: The compound is degrading under your storage or experimental conditions. The new peaks represent degradation products.[7]

-

Troubleshooting Steps:

-

Characterize Degradants: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This provides crucial clues to their identity. For example, a mass corresponding to 3-chlorobenzaldehyde or 1,4-diazepane would suggest hydrolysis.

-

Perform a Forced Degradation Study: This is the most effective way to confirm the identity of degradants. By intentionally stressing the compound under controlled conditions (acid, base, oxidation, heat, light), you can generate the degradation products and compare their retention times and mass spectra to the unknown peaks in your sample.[8][12] Refer to Protocol 1 for a detailed procedure.

-

Optimize Storage Conditions: Based on the results of the forced degradation study, adjust your storage conditions to mitigate the specific type of degradation observed. For example, if acid hydrolysis is the issue, use a less acidic buffer. If photolysis is confirmed, enhance light protection.

-

Issue: The measured concentration of my solution is inconsistent or decreases over time.

-

Symptom: You find it difficult to obtain reproducible results, and quantitative analysis shows a progressive loss of the active compound.

-

Possible Causes:

-

Chemical Degradation: As described above, the compound is inherently unstable in your solution.

-

Adsorption to Surfaces: Polar compounds, especially at low concentrations, can adsorb to the inner surfaces of storage containers, particularly plastics. Studies on related compounds like diazepam have noted significant sorptive loss to plastic containers and administration sets.[13]

-

-

Troubleshooting Steps:

-

Conduct a Stability Assessment: Prepare a fresh solution and analyze it immediately (T=0). Then, analyze aliquots stored under your standard conditions at various time points (e.g., 2, 8, 24, 48 hours). A plot of concentration versus time will reveal the rate of loss.

-

Evaluate Container Material: Compare the stability of the compound in different types of containers, such as borosilicate glass (Type I) versus polypropylene or other plastics. Glass is generally more inert and preferable for long-term storage.

-

Review Solution Preparation: Ensure the compound is fully dissolved. Inadequate solubilization can lead to inaccurate initial concentration measurements. The HCl salt form is designed to aid aqueous solubility.

-

Section 3: Experimental Protocols & Data

These protocols provide a framework for systematically evaluating the stability of 1-(3-Chlorobenzyl)-1,4-diazepane HCl.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[8][12][14][15]

Objective: To determine the degradation profile of 1-(3-Chlorobenzyl)-1,4-diazepane HCl under hydrolytic, oxidative, thermal, and photolytic stress.

Workflow for Forced Degradation Study

Caption: A potential hydrolytic degradation pathway.

References

- Process for preparing Benzylamine salts. (n.d.). Google Patents.

- Process for the preparation of benzylamine salts. (n.d.). Google Patents.

-

Influence of pH on photophysical properties of (E)-1-(4-chlorobenzyl)-4-(4-hydroxystyryl)pyridinium chloride. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved February 22, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

-

Benzylamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Benzylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

-

Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Diazepam stability in wastewater and removal by advanced membrane technology, activated carbon, and micelle–clay complex. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Omicspublishinggroup. Retrieved February 22, 2026, from [Link]

-

Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 22, 2026, from [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 22, 2026, from [Link]

-

Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (n.d.). Walsh Medical Media. Retrieved February 22, 2026, from [Link]

-

Analytical methods for determination of benzodiazepines. A short review. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (n.d.). Research and Reviews. Retrieved February 22, 2026, from [Link]

-

Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. (n.d.). OUCI. Retrieved February 22, 2026, from [Link]

-

A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (n.d.). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved February 22, 2026, from [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Cyanobenzyl and chlorobenzyl radicals via anion photoelectron imaging spectroscopy. (n.d.). The University of Arizona. Retrieved February 22, 2026, from [Link]

-

1-(3-chlorobenzoyl)-1,4-diazepane. (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

-

Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. (n.d.). ThaiScience. Retrieved February 22, 2026, from [Link]

-

Thermal Ring Contraction of a 1,4-Diazepine. (n.d.). ChemSpider Synthetic Pages. Retrieved February 22, 2026, from [Link]

-

Metabolism and degradation pathways for chlordiazepoxide and its metabolites. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Stability and compatibility study of parenteral diazepam in different storage conditions. (n.d.). JOCPR. Retrieved February 22, 2026, from [Link]

-

Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

Stability testing: photostability testing of new drug substances and products. (n.d.). ICH. Retrieved February 22, 2026, from [Link]

- Thermal degradation: Significance and symbolism. (n.d.). Google Books.

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved February 22, 2026, from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. Retrieved February 22, 2026, from [Link]

-

[Derivatives of benzo-(f)-diazepine-1,4 Used in Therapeutics. I. Study Using Spectroscopy and Thin-Layer Chromatography of These Derivatives, of Their Main Metabolites and of the Compounds Formed by Their Acid Hydrolysis]. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b]d[1]iazepines. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

Sources

- 1. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 2. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. [Derivatives of benzo-(f)-diazepine-1,4 used in therapeutics. I. Study using spectroscopy and thin-layer chromatography of these derivatives, of their main metabolites and of the compounds formed by their acid hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. longdom.org [longdom.org]

- 13. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean… [ouci.dntb.gov.ua]

- 14. ajrconline.org [ajrconline.org]

- 15. jpsbr.org [jpsbr.org]

Technical Support Center: Purification of Hygroscopic Diazepane Hydrochloride Salts

Welcome to the technical support center for handling and purifying hygroscopic diazepane hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the moisture-sensitive nature of these compounds. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate common issues and ensure the integrity of your materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature and handling of hygroscopic diazepane hydrochloride salts.

Q1: What makes diazepane hydrochloride salts hygroscopic?

A1: Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a common characteristic of many pharmaceutical salts, especially hydrochlorides.[1][2] This occurs because the polar nature of the salt and the presence of functional groups capable of hydrogen bonding create a strong affinity for water molecules.[2] For diazepane hydrochloride, the presence of the chloride ion and polar functional groups on the diazepane ring structure are the primary drivers for moisture absorption.[3] This can lead to physical changes such as clumping, caking, and eventually, deliquescence (dissolving in the absorbed water).[4][5]

Q2: What are the initial signs that my purified salt has absorbed atmospheric moisture?

A2: The first visual indicator is often a change in the physical state of the powder. A free-flowing, crystalline solid may become clumpy, sticky, or cake together.[4][5] In more advanced stages, the solid might appear wet or even transform into a thick, oily sludge. These physical changes can significantly impact downstream processes like powder flow during manufacturing and weighing accuracy.[4]

Q3: How does moisture absorption affect the stability and purity of my compound?

A3: Absorbed water can have several detrimental effects on active pharmaceutical ingredients (APIs).[6][7]

-

Chemical Degradation: Water can act as a reactant, leading to hydrolysis of sensitive functional groups, which reduces the potency of the drug and forms degradation impurities.[4][5]

-

Physical Instability: Moisture can induce changes in the solid-state form, such as converting an amorphous solid to a less soluble crystalline form or causing polymorphic transitions, which can affect bioavailability.[5][6]

-

Analytical Inconsistency: The presence of water will lead to inaccurate weight measurements and can cause variability in analytical results from techniques like HPLC, NMR, and elemental analysis.

Q4: What is the most reliable method for quantifying water content in my sample?

A4: The gold standard for accurately determining water content in pharmaceutical samples is Karl Fischer Titration (KFT).[6][8][9] Unlike methods like "loss on drying," which measure the loss of any volatile substance, KFT is specific to water.[9][10] It can detect both free and bound (hydrate) water, making it highly accurate for hygroscopic compounds.[9] Depending on the expected moisture level, either volumetric KFT (for >1% water) or coulometric KFT (for <1% water) can be employed.[8][11]

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems encountered during the purification of hygroscopic diazepane hydrochloride salts.

Problem 1: My diazepane HCl salt is an oily sludge or a sticky solid after isolation, even after drying under high vacuum.

-

Potential Cause 1: Residual Protic Solvents. Solvents like methanol, ethanol, or even trace water from other solvents can form a persistent film on the salt, preventing it from crystallizing properly. Hydrochloride salts are often highly soluble in lower alcohols.

-

Potential Cause 2: Significant Water Absorption. The compound may have absorbed a large amount of atmospheric moisture during filtration or transfer, leading to deliquescence.

-

Potential Cause 3: Impurities. Certain impurities can act as an "oil" that prevents the main compound from forming a stable crystal lattice.

-

Recommended Solutions:

-

Azeotropic Removal of Water/Protic Solvents: Dissolve or suspend the sticky solid in an anhydrous, non-polar solvent like toluene or cyclohexane. Remove the solvent under reduced pressure (rotary evaporation). Repeat this process 2-3 times. The azeotrope will carry over trace water and other low-boiling point solvents.

-

Solvent Slurrying/Washing: Vigorously stir the sticky solid or oil as a slurry in a solvent in which the salt is known to be insoluble, such as anhydrous diethyl ether, tert-butyl methyl ether (TBME), or ethyl acetate.[12] This can wash away impurities and help induce precipitation of the salt. Break up any clumps with a spatula during the process. Filter the resulting solid rapidly under a blanket of inert gas (Nitrogen or Argon).

-

Two-Solvent "Anti-Solvent" Precipitation: Dissolve the oily material in a minimal amount of a suitable anhydrous solvent in which it is highly soluble (e.g., anhydrous isopropanol or ethanol).[12][13] Then, slowly add an anhydrous "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) with vigorous stirring until the solution becomes persistently cloudy, indicating precipitation.[14] Cool the mixture to maximize yield before filtering.

-

Problem 2: The yield from my recrystallization is very low.

-

Potential Cause 1: Using Too Much Solvent. The most common cause of low recovery is dissolving the compound in an excessive volume of the recrystallization solvent, preventing the solution from becoming saturated upon cooling.[15][16]

-

Potential Cause 2: Cooling the Solution Too Quickly. Rapid cooling can lead to the formation of very fine crystals or an oil, which are difficult to filter and may trap impurities. Slow cooling is essential for growing larger, purer crystals.[15]

-

Potential Cause 3: Inappropriate Solvent Choice. The chosen solvent may have too high a solubility for the compound even at low temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.[15][17]

-

Recommended Solutions:

-

Minimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise (dropwise) only until the solid has just dissolved.[16][17] This ensures a saturated solution. If too much solvent is added, carefully evaporate some of it to re-concentrate the solution.[15]

-

Controlled Cooling: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. Do not place it directly into an ice bath.[15] Once it has reached room temperature, cooling can be completed in an ice bath to maximize precipitation.

-

Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch.[15]

-

Re-evaluate Solvent System: If yields remain low, consider a two-solvent recrystallization system.[13][14] Dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add a miscible "poor" solvent (anti-solvent) until turbidity appears.[14]

-

Problem 3: The purified salt looks like a fine, dry powder initially, but quickly becomes clumpy after storage.

-

Potential Cause 1: Inadequate Drying. Residual solvent or water may still be present within the crystal lattice even if the surface appears dry. Standard vacuum oven drying may not be sufficient to remove all bound water.

-

Potential Cause 2: Improper Storage. Storing the compound in a standard vial or container without adequate protection from atmospheric humidity will allow the hygroscopic material to readily absorb moisture.[18]

-

Recommended Solutions:

-

High-Performance Drying:

-

Vacuum Oven with Desiccant: Dry the material under high vacuum at a temperature well below its decomposition point. Place a container of a strong desiccant like phosphorus pentoxide (P₂O₅) or Drierite® in the oven (but not in direct contact with the sample) to trap water vapor.

-

Abderhalden Pistol: For small-scale, critical applications, use a drying pistol under vacuum with a refluxing solvent (e.g., acetone or toluene) to maintain a constant temperature, while a desiccant in a separate chamber traps moisture.

-

-

Inert Atmosphere Handling and Storage:

-

Handle the final, dry product inside a glove box with a low-humidity atmosphere.

-

Store the material in a sealed vial, preferably with a PTFE-lined cap. For long-term storage, place this vial inside a larger, sealed container with a desiccant, or use a vacuum desiccator.[14]

-

-

Section 3: Key Experimental Protocols

Protocol 1: Anhydrous Recrystallization for Hygroscopic Salts

This protocol outlines a robust method for purifying a hygroscopic diazepane hydrochloride salt using a single anhydrous solvent.

Objective: To remove impurities while rigorously excluding atmospheric moisture.

Materials:

-

Crude hygroscopic diazepane HCl salt

-

Anhydrous recrystallization solvent (e.g., Isopropanol, Acetonitrile)

-

Oven-dried glassware (Erlenmeyer flasks, Hirsch/Büchner funnel)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Septa, needles, and cannulation tubing

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

-

Dissolution: Place the crude salt in a flask equipped with a stir bar and a reflux condenser. Flush the system with inert gas. Add a minimal amount of anhydrous solvent, then heat the mixture to a gentle reflux with stirring. Continue adding hot solvent dropwise via a syringe through a septum until the solid just dissolves.[17]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization. Pre-heat the filter funnel and receiving flask.

-

Crystallization: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature under a positive pressure of inert gas. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Set up a vacuum filtration apparatus with an oven-dried Hirsch or Büchner funnel. Maintain a gentle flow of inert gas over the funnel. Rapidly transfer the crystal slurry to the funnel and apply vacuum.

-

Washing: Once the solvent has been pulled through, break the vacuum and add a small amount of cold, anhydrous solvent to wash the crystals. Re-apply vacuum to pull the wash solvent through. Repeat once.

-

Drying: Leave the crystals on the filter under vacuum with a stream of dry inert gas passing over them for 15-30 minutes. Transfer the semi-dry powder to a pre-weighed vial for final drying in a vacuum oven or desiccator over P₂O₅.

Protocol 2: Quality Control - Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content of the final product.

Procedure:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.[10] The titration vessel should be conditioned with the KF reagent until a stable, low-drift endpoint is achieved.

-

Sample Preparation: Work quickly to minimize atmospheric moisture exposure. Accurately weigh a suitable amount of the purified diazepane HCl salt (typically 50-100 mg, depending on expected water content) and add it directly to the conditioned titration vessel.

-

Titration: Start the titration. The instrument will automatically add the iodine-containing titrant until all the water in the sample has reacted.

-

Calculation: The instrument's software will calculate the water content, usually expressed as a weight percentage (% w/w).[10] An acceptable level is typically <0.5% for anhydrous salts, but this should be defined by the project specifications.

Section 4: Data and Visualization

Table 1: Comparison of Common Drying Methods for Hygroscopic APIs

| Drying Method | Principle | Temperature | Efficiency | Throughput | Key Considerations |

| Vacuum Oven | Reduced pressure lowers the boiling point of water/solvents. | Ambient to High | Moderate-High | Batch | Efficiency is greatly improved by using a desiccant trap (e.g., P₂O₅).[19] |

| Freeze Drying (Lyophilization) | Water is removed by sublimation from a frozen state under deep vacuum. | Very Low | Very High | Batch | Ideal for heat-sensitive compounds; produces a highly porous, easily soluble powder.[19][20][21] |

| Fluidized Bed Drying | A stream of hot, dry gas fluidizes the solid particles, promoting rapid drying. | Moderate-High | High | Batch/Continuous | Primarily used for large-scale manufacturing; provides uniform drying.[19][20] |

| Spray Drying | A solution/suspension is atomized into a hot gas stream, causing rapid evaporation. | High (inlet), Low (product) | Very High | Continuous | Excellent for creating uniform particles but requires specialized equipment.[21][22][23] |

Diagrams

Below are diagrams visualizing key decision-making workflows for purification.

Caption: Decision workflow for selecting a purification method.

Caption: Troubleshooting flowchart for failed QC of purified salt.

References

- Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis.

- PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Mettler Toledo. What Is Karl Fischer Titration?.

- American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.

- Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- PMC (PubMed Central). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Academous. (2026). Hygroscopicity: Significance and symbolism.

- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.

- Honeywell. Determination of Water Content in Lyophilisates Using Karl Fischer Titration.

- Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation.

- Pharma Excipients. (2023). What is drying?.

- PMC (PubMed Central). (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals.

- Pharmamanufacturing.com. (2011). Spray drying pharmaceuticals.

- Dove Medical Press. (2025). Spray Drying: A Method to Enhance Bioavailability and Stability in Pha.

- University of Alberta. Recrystallization - Single Solvent.

- Scribd. Pharmaceutical Drying Techniques.

- Angelo State University. Recrystallization.

- University of Windsor. Recrystallization1.

- Wikipedia. Recrystallization (chemistry).

- ResearchGate. (2017). Purification of organic hydrochloride salt?.

- Salt Partners. Purification of salt for chemical and human consumption.

- MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

- Reddit. (2018). Problem with hydrochloride salt formation/isolation.

- European Pharmaceutical Manufacturer. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.

- Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.

- Frontiers. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides.

- Oak Ridge National Laboratory. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications.

- ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Reddit. (2024). Recrystallization Issues.

- Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

- SciSpace by Typeset. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing.

- MDPI. (2011). Investigation of the Atypical Glass Transition and Recrystallization Behavior of Amorphous Prazosin Salts.

Sources

- 1. jocpr.com [jocpr.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labinsights.nl [labinsights.nl]

- 8. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 9. mt.com [mt.com]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Home Page [chem.ualberta.ca]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 18. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 19. scribd.com [scribd.com]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. dovepress.com [dovepress.com]

Validation & Comparative

Comparative Guide: LC-MS Fragmentation of N-Benzyl-1,4-Diazepanes vs. Piperazine Analogs

Executive Summary

In the optimization of central nervous system (CNS) active pharmacophores, the choice between a 1,4-diazepane (7-membered) and a piperazine (6-membered) linker is a critical decision point. While both serve as effective semi-rigid scaffolds, their behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) differs significantly due to ring strain and conformational flexibility.

This guide provides a technical comparison of the fragmentation patterns of N-benzyl-1,4-diazepanes against their closest analog, N-benzylpiperazines . We focus on the diagnostic neutral losses and ion energetics required to distinguish these scaffolds in complex biological matrices.

Key Finding: While both scaffolds predominantly yield the tropylium ion (

Comparative Analysis: Diazepane vs. Piperazine

The following table contrasts the mass spectral behavior of the 7-membered diazepane ring against the 6-membered piperazine ring under Electrospray Ionization (ESI) conditions.

Table 1: Diagnostic Fragmentation Signatures

| Feature | N-Benzyl-1,4-Diazepane (7-Membered) | N-Benzylpiperazine (6-Membered) | Diagnostic Value |

| Ring Strain | Moderate (Conformationally mobile) | Low (Chair conformation stable) | Diazepanes fragment at lower Collision Energies (CE). |

| Primary Base Peak | Non-diagnostic (common to both). | ||

| Secondary Ions | High : | ||

| Neutral Losses | High : | ||

| Mechanism | Retro-Diels-Alder (RDA) | RDA is sterically less favorable in 7-membered rings. |

Mechanistic Deep Dive: The Diazepane Pathway

The fragmentation of N-benzyl-1,4-diazepane is driven by the protonation of the more basic amine (typically

The "Propylene Bridge" Factor

Unlike piperazine, which is symmetric with two ethylene bridges, 1,4-diazepane possesses one ethylene bridge (

-

Pathway A (Ethylene Loss): Cleavage of the ethyl bridge mimics piperazine fragmentation, yielding an ion at

. -

Pathway B (Propene Loss): Cleavage of the propyl bridge yields an ion at

. This is the fingerprint transition for 1,4-diazepanes.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways.

Figure 1: Competitive fragmentation pathways of N-benzyl-1,4-diazepane. Path B (Green) highlights the diagnostic loss of propene, distinguishing it from piperazine analogs.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible fragmentation data, the following protocol utilizes a generic gradient suitable for polar basic heterocycles. This method is self-validating through the use of an internal standard (e.g., Diazepam-d5 or Benzylpiperazine-d7).

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute to 100 ng/mL in 90:10 Water:Acetonitrile (0.1% Formic Acid).

-

Matrix: For biological validation, spike into plasma, precipitate with 3 volumes of cold acetonitrile, centrifuge at 10,000 x g for 10 min, and inject supernatant.

LC-MS Conditions

-

System: UHPLC coupled to Q-TOF or Triple Quadrupole.

-

Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (e.g., Waters XSelect CSH C18, 2.1 x 50mm, 2.5 µm). Note: CSH is preferred for basic amines to improve peak shape.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI+)

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

-

Source Temp: 150°C

-

Desolvation Temp: 400°C

-

Collision Energy (CE) Ramp:

-

Low (10 eV): Preserves

-

Med (25 eV): Generates diagnostic ring fragments (

149, 163) -

High (40 eV): Dominant Tropylium (

91)

-

Workflow Diagram

Figure 2: Analytical workflow for structural elucidation of diazepane derivatives.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link (Provides the baseline comparison for piperazine fragmentation).

- Smith, D. A. (2014). "Design of Drugs Involving 1,4-Diazepane Scaffolds." Journal of Medicinal Chemistry. (Context for pharmacophore stability).

-

Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in LC-MS." Mass Spectrometry Reviews. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products